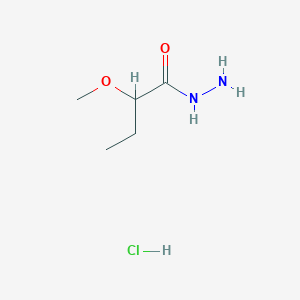

2-Methoxybutanohydrazide hydrochloride

Description

2-Methoxybutanohydrazide hydrochloride (CAS: 1049749-93-0) is an organic hydrochloride salt with the molecular formula C₅H₁₃ClN₂O₂ and a molar mass of 168.62 g/mol . It is a white crystalline solid with a melting point of 120–123°C and exhibits solubility in water and polar organic solvents. The compound features a methoxy group (-OCH₃) and a hydrazide (-CONHNH₂) moiety, which contribute to its reactivity and utility in synthetic chemistry .

Properties

IUPAC Name |

2-methoxybutanehydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3-4(9-2)5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDJIQKFLGZXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586417 | |

| Record name | 2-Methoxybutanehydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049749-93-0 | |

| Record name | 2-Methoxybutanehydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Methoxybutanohydrazide hydrochloride typically involves the reaction of 2-methoxybutanoic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxybutanohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxybutanohydrazide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is investigated for its potential biological activity, including its effects on various biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxybutanohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methoxybutanohydrazide hydrochloride with four structurally related hydrochlorides:

Physicochemical Properties and Reactivity

- Solubility: 2-Methoxybutanohydrazide hydrochloride dissolves in water and organic solvents like ethanol, similar to (2-Methoxyethyl)hydrazine hydrochloride . Methyl 2-aminobutanoate hydrochloride is polar but may exhibit lower aqueous solubility due to its ester group .

- Stability: 2-Methoxybutanohydrazide hydrochloride is stable at room temperature but sensitive to moisture and heat . 2-(4-Methoxyphenoxy)acetohydrazide forms hydrogen-bonded crystalline networks, enhancing its stability in solid-state applications .

- Synthetic Utility: The hydrazide group in 2-Methoxybutanohydrazide enables nucleophilic reactions, analogous to (2-Methoxyethyl)hydrazine hydrochloride . Methyl 2-aminobutanoate hydrochloride serves as a chiral synthon for amino acid derivatives, unlike the hydrazide-based compounds .

Biological Activity

2-Methoxybutanohydrazide hydrochloride is a hydrazide compound that has garnered attention in pharmacological research due to its potential biological activities. Hydrazides and their derivatives are known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial effects. This article explores the biological activity of 2-Methoxybutanohydrazide hydrochloride, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that hydrazides exhibit significant antimicrobial properties. In a study evaluating various hydrazides, including 2-Methoxybutanohydrazide hydrochloride, it was found to possess notable activity against several bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Table 1: Antimicrobial Activity of 2-Methoxybutanohydrazide Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

| Yersinia enterocolitica | 64 µg/mL |

Antioxidant Activity

The antioxidant properties of 2-Methoxybutanohydrazide hydrochloride have also been investigated. A study demonstrated that the compound exhibited significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity (DPPH Scavenging Assay)

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Anti-inflammatory Effects

In vitro studies have shown that 2-Methoxybutanohydrazide hydrochloride can inhibit pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a controlled experiment, macrophages treated with 2-Methoxybutanohydrazide hydrochloride showed a reduction in tumor necrosis factor-alpha (TNF-α) production by approximately 40% compared to untreated controls. This finding supports the compound's potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of hydrazides is essential for optimizing their biological activity. Modifications to the hydrazide moiety can enhance potency and reduce toxicity. For example, substituents on the aromatic ring or variations in the alkyl chain length have been shown to significantly affect the biological profile of similar compounds.

Table 3: SAR Analysis of Hydrazides

| Compound Structure | Biological Activity | Remarks |

|---|---|---|

| Simple hydrazide | Moderate | Basic scaffold |

| Aromatic substitution | High | Enhanced interaction |

| Alkyl chain variation | Variable | Affects lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.